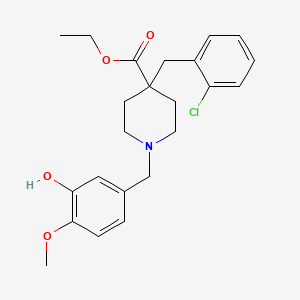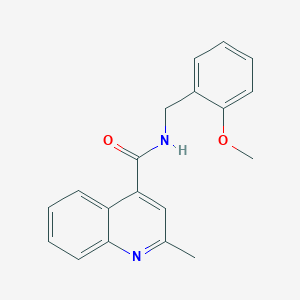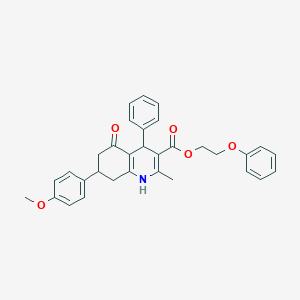
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride may induce DNA damage and trigger cell death in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant effects. In vitro and in vivo studies have demonstrated that N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride in lab experiments is its specificity for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is its potential toxicity, particularly at high concentrations. Careful dose optimization is required to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride. One area of interest is the development of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride-based fluorescent probes for detecting DNA damage in vivo. Another potential application is the use of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride as a chemotherapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride involves the reaction of 2-phenyl-4-quinazolinamine with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent. The yield of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting DNA damage. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA repair mechanisms.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-22-13-7-12-19-18-15-10-5-6-11-16(15)20-17(21-18)14-8-3-2-4-9-14;/h2-6,8-11H,7,12-13H2,1H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBPPLAJFNFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)